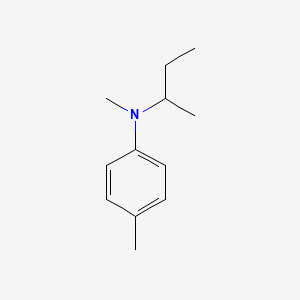

N-(Butan-2-yl)-N,4-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Butan-2-yl)-N,4-dimethylaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group (butan-2-yl) and two methyl groups attached to the nitrogen and the para position of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-N,4-dimethylaniline typically involves the alkylation of N-methylaniline with butan-2-yl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(Butan-2-yl)-N,4-dimethylaniline can undergo oxidation reactions, typically forming N-oxides or quinone imines. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the para position of the benzene ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

Reduction: LiAlH4, NaBH4, ethanol (EtOH)

Substitution: Br2, HNO3, sulfuric acid (H2SO4)

Major Products Formed:

Oxidation: N-oxides, quinone imines

Reduction: Secondary amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: N-(Butan-2-yl)-N,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and polymer additives. Its unique structural features make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions with the active site. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethylaniline: Similar structure but lacks the butan-2-yl group.

N-(Butan-2-yl)aniline: Similar structure but lacks the methyl group on the nitrogen.

N,N-Diethyl-4-methylaniline: Similar structure but with ethyl groups instead of butan-2-yl.

Uniqueness: N-(Butan-2-yl)-N,4-dimethylaniline is unique due to the presence of both the butan-2-yl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective. Its unique structure allows for diverse reactivity and potential for functionalization, enhancing its utility in various fields.

Biological Activity

N-(Butan-2-yl)-N,4-dimethylaniline, also referred to as 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- IUPAC Name : this compound

The compound features a butan-2-yl group attached to a dimethylaniline structure, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can modulate their activity by binding to active sites, leading to alterations in biochemical pathways essential for cellular functions. The specific mechanisms may vary depending on the biological context in which the compound is used.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

- Cytotoxic Effects : The compound has been observed to induce cytotoxicity in various cell lines, potentially through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Genotoxicity : Similar compounds have shown genotoxic effects, indicating that this compound may possess similar risks .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylaniline | C8H11N | Simpler structure; widely studied for biological activity |

| 2-(Aminomethyl)-N,N-dimethylaniline | C9H14N2 | Contains a shorter alkyl chain; different reactivity |

| 4-(Aminomethyl)-N,N-diethylamine | C12H17N | Similar amine structure but with ethyl groups |

The presence of the butan-2-yl group in this compound may impart unique properties that influence its solubility and interaction profiles with biological targets.

Case Studies and Research Findings

- Study on Cytotoxicity : A study investigating the cytotoxic effects of related compounds demonstrated significant morphological changes and mitochondrial depolarization upon treatment with N-butyl derivatives. These findings suggest that the compound may induce similar effects through mitochondrial dysfunction .

- Genotoxicity Research : Research on dimethylaniline derivatives indicated that exposure led to DNA strand breaks and increased ROS production in cultured mammalian cells. These results highlight the potential genotoxic risks associated with this compound .

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties of related compounds have shown efficacy against various bacterial strains. Further research is necessary to elucidate the specific mechanisms involved.

Properties

CAS No. |

651328-38-0 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butan-2-yl-N,4-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-5-11(3)13(4)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |

InChI Key |

BWEQPBRGIBEQMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.